molecular formula C20H18N10O3S B242258 ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}methyl)-1H-1,2,3-triazole-4-carboxylate

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}methyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B242258
M. Wt: 478.5 g/mol
InChI Key: KAGCAMUWMKBBDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}methyl)-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes multiple fused rings and functional groups

Preparation Methods

The synthesis of ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}methyl)-1H-1,2,3-triazole-4-carboxylate involves several steps. One common synthetic route starts with the reaction of 3-mercapto-5H-[1,2,4]triazino[5,6-b]indole with allyl bromide in the presence of sodium hydroxide (NaOH) and dimethyl sulfoxide (DMSO). This reaction yields 3-allylthio-5H-[1,2,4]triazino[5,6-b]indole . The next step involves the cyclization of this intermediate with isatin-β-thiosemicarbazide in aqueous alkali, followed by the addition of allyl bromide and triethylbenzylammonium chloride (TEBAC) as a phase-transfer catalyst .

Chemical Reactions Analysis

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}methyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine (Br2), iodine (I2), and sodium iodide (NaI). For example, the reaction of the compound with bromine in dimethylformamide (DMF) forms 3-bromomethyl-3,10-dihydro-2H-[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indolium bromide . Similarly, the reaction with iodine in chloroform yields 3-iodomethyl-3,10-dihydro-2H-[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indolium triiodide .

Scientific Research Applications

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}methyl)-1H-1,2,3-triazole-4-carboxylate has shown promise in various scientific research applications. In chemistry, it is used as a building block for the synthesis of other complex molecules. In biology and medicine, derivatives of this compound have demonstrated significant biological activity, including antifungal, antihypoxic, and anticancer properties . These properties make it a valuable candidate for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}methyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound act as iron chelators, binding selectively to ferrous ions and inhibiting their availability to cancer cells . This leads to the arrest of the cell cycle and induction of apoptosis in cancer cells, primarily through the mitochondria pathway .

Comparison with Similar Compounds

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}methyl)-1H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds, such as 5H-[1,2,4]triazino[5,6-b]indole derivatives. These compounds share a similar core structure but differ in their functional groups and substituents. For example, tert-butyl-substituted [1,2,4]triazino[5,6-b]indole derivatives have shown potential biological activity and could be used for the development of lead compounds

Properties

Molecular Formula

C20H18N10O3S

Molecular Weight

478.5 g/mol

IUPAC Name

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylmethyl]triazole-4-carboxylate

InChI

InChI=1S/C20H18N10O3S/c1-3-9-29-12-8-6-5-7-11(12)14-17(29)22-20(25-23-14)34-10-13-15(19(31)32-4-2)24-28-30(13)18-16(21)26-33-27-18/h3,5-8H,1,4,9-10H2,2H3,(H2,21,26)

InChI Key

KAGCAMUWMKBBDV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CSC3=NC4=C(C5=CC=CC=C5N4CC=C)N=N3

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CSC3=NC4=C(C5=CC=CC=C5N4CC=C)N=N3

Origin of Product

United States

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